molecular formula C23H46O2 B8471027 2-{[(2-Octyldodecyl)oxy]methyl}oxirane CAS No. 74178-03-3

2-{[(2-Octyldodecyl)oxy]methyl}oxirane

Cat. No.: B8471027
CAS No.: 74178-03-3
M. Wt: 354.6 g/mol
InChI Key: GTTITHACWAWITC-UHFFFAOYSA-N
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Description

2-{[(2-Octyldodecyl)oxy]methyl}oxirane is a branched epoxide derivative characterized by a long-chain alkyl ether substituent. The 2-octyldodecyl group (C20H41) confers high hydrophobicity and steric bulk, influencing its solubility, reactivity, and environmental persistence. This compound is primarily used in polymer synthesis, surfactants, and specialty coatings due to its ability to modify material flexibility and crosslinking behavior .

Properties

CAS No.

74178-03-3

Molecular Formula

C23H46O2

Molecular Weight

354.6 g/mol

IUPAC Name

2-(2-octyldodecoxymethyl)oxirane

InChI

InChI=1S/C23H46O2/c1-3-5-7-9-11-12-14-16-18-22(19-24-20-23-21-25-23)17-15-13-10-8-6-4-2/h22-23H,3-21H2,1-2H3

InChI Key

GTTITHACWAWITC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)COCC1CO1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 2-{[(2-Octyldodecyl)oxy]methyl}oxirane with analogous compounds:

Compound Name CAS No. Molecular Formula Molecular Weight XLogP3 Substituent Type Key Applications
This compound N/A C29H58O2 438.8 (est.) ~12.5 Branched C20 alkyl ether Polymers, surfactants
2-[[(2-Ethylhexyl)oxy]methyl]oxirane N/A C11H22O2 186.3 3.1 Branched C8 alkyl ether Plasticizers, stabilizers
2-[(3-Pentadecylphenoxy)methyl]oxirane 16611-96-4 C24H40O2 360.6 9.4 Phenolic C15 alkyl ether Adhesives, resins
2-[[(Hexadecyloxy)methyl]oxirane 15965-99-8 C19H38O2 298.5 7.8 Linear C16 alkyl ether Lubricant additives
Oxirane, mono[[(perfluoro-C8-20)thio]methyl] 119438-11-8 Varies 500–800 (est.) >15 Fluorinated alkyl thioether Water-repellent coatings

Key Observations :

  • Hydrophobicity: The 2-octyldodecyl derivative exhibits the highest hydrophobicity (estimated XLogP3 ~12.5), surpassing fluorinated analogs (XLogP3 >15) in non-polar environments but lacking their chemical inertness .
  • Molecular Weight : The branched C20 chain increases molecular weight (~438.8), enhancing thermal stability compared to linear analogs like 2-[(hexadecyloxy)methyl]oxirane (MW 298.5) .
  • Reactivity : Shorter-chain derivatives (e.g., 2-[[(2-ethylhexyl)oxy]methyl]oxirane) exhibit higher reactivity due to reduced steric hindrance, making them more suitable for crosslinking reactions .

Reactivity and Stability

  • Thermal Stability : Long-chain alkyl ethers like this compound demonstrate superior thermal stability compared to fluorinated derivatives, which may decompose at high temperatures to release toxic perfluorinated byproducts .
  • Chemical Inertness: Fluorinated oxiranes (e.g., CAS 119438-11-8) resist hydrolysis and oxidation but face regulatory restrictions due to environmental persistence .

Toxicity and Regulatory Status

  • Acute Toxicity : Shorter-chain analogs (e.g., 2-[[(2-ethylhexyl)oxy]methyl]oxirane) are classified as skin/eye irritants , while fluorinated derivatives are under scrutiny for bioaccumulation . The 2-octyldodecyl variant lacks comprehensive toxicity data but is presumed less hazardous due to lower volatility.
  • Regulatory Landscape :
    • Fluorinated Oxiranes : Subject to TSCA regulations (e.g., Significant New Use Rules) due to persistence and toxicity concerns .
    • Branched Alkyl Ethers : Compliance with §721.1725(b)(1) for industrial use, requiring detailed recordkeeping for manufacturers .

Environmental Impact

  • Biodegradability : Linear alkyl ethers (e.g., 2-[(hexadecyloxy)methyl]oxirane) degrade faster than branched or fluorinated analogs. The 2-octyldodecyl derivative’s biodegradation rate remains understudied but is expected to be slower than linear chains .
  • Persistence : Fluorinated oxiranes persist in ecosystems for decades, whereas hydrocarbon-based derivatives like the target compound have shorter half-lives but may still accumulate in lipid-rich environments .

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